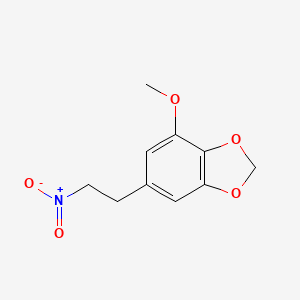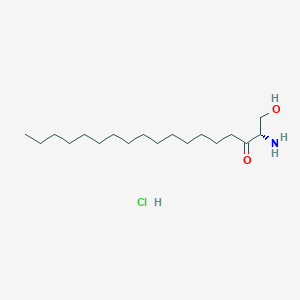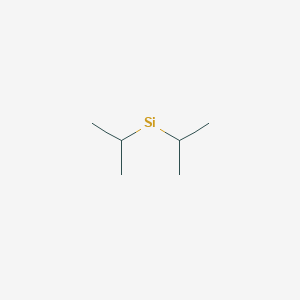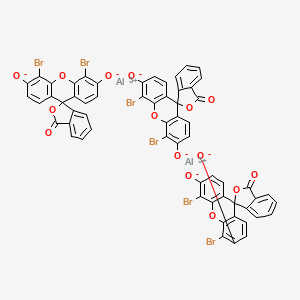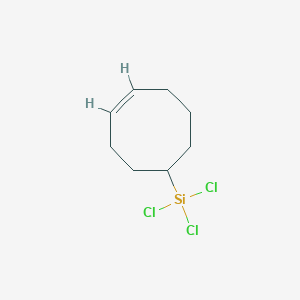
Kynurenine sulfate
説明
Kynurenine is a metabolite of the amino acid L-tryptophan used in the production of niacin . It is synthesized by the enzyme tryptophan dioxygenase, primarily in the liver, and indoleamine 2,3-dioxygenase, which is made in many tissues in response to immune activation . Kynurenine and its further breakdown products carry out diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response .
Synthesis Analysis
Kynurenine is an intermediate metabolite of the complex metabolic pathway that ends with NAD+, kynurenic acid, and xanthurenic acid . More than 95% of tryptophan is metabolized through the kynurenine pathway . Kynurenine and chemosensor solutions were mixed in a 1:1 ratio, then the mixture was allowed to rest for one minute for the reaction to occur before measurement .Chemical Reactions Analysis
Most metabolites of the kynurenine pathway are neuroactive and have essential roles in the regulation of NMDA (N-methyl-D-aspartate) receptor function and free radical production . NMDA receptor-mediated excitotoxicity and excessive free radical production are involved in neurodegenerative disorders such as Huntington’s disease, Parkinson’s disease, and Alzheimer’s disease .Physical And Chemical Properties Analysis
L-Kynurenine sulfate salt has been used as a substrate to study the enzyme activity of kynurenine aminotransferase . It has also been used in the synthesis of Kyn adducts of certain amino acids . Stable isotope-labeled kynurenines are the best candidates for internal standards, because of identical chemical properties to the target analyte .科学的研究の応用
Neurodegenerative Disorders : Kynurenine compounds, including kynurenic acid derived from kynurenine sulfate, have been linked to neurodegenerative disorders such as AIDS-dementia complex and Huntington's disease. Kynurenic acid is used in identifying glutamate-releasing synapses and has led to the development of drugs for epilepsy and stroke treatment (Stone, 2001).
Neuroprotection : L-kynurenine sulfate, a precursor of kynurenic acid, showed a neuroprotective effect by reducing the number of injured pyramidal cells in rat hippocampus after ischemia. It suggests potential applications for preventing neuronal loss in neurodegenerative diseases (Sas et al., 2008).
Cerebral Ischemia : L-kynurenine sulfate reduced brain infarction area and pyramidal cell loss in models of cerebral ischemia, suggesting its potential for clinical use in preventing neuronal loss due to ischemia (Gigler et al., 2007).
Behavioral Changes : High doses of L-kynurenine sulfate affected behavioral tasks in mice, altering their moving patterns and impacting memory formation. This indicates its complex effects on synaptic transmission and behavior (Varga et al., 2015).
Controversies and Challenges : Research on kynurenine and its metabolites is rapidly expanding due to their impact on neurotransmitter systems and roles in psychiatric and neurological disorders. Future research may unveil more physiological and pathological roles for brain kynurenines (Schwarcz & Stone, 2017).
Cerebral Blood Flow : Systemic administration of high-dose L-kynurenine sulfate caused transient hypoperfusion events in the cerebral cortex, indicating its potential effects on cerebral blood flow (Varga et al., 2017).
Ischemic Conditions : Post-ischemic treatment with L-kynurenine sulfate was found to exacerbate neuronal damage in a model of focal ischemia, suggesting that timing and dosage are critical for its neuroprotective effects (Gellért et al., 2013).
作用機序
Kynurenine and its further breakdown products carry out diverse biological functions, including dilating blood vessels during inflammation and regulating the immune response . Through its actions on G protein-coupled receptor 35 (GPR35), kynurenic acid may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .
Safety and Hazards
将来の方向性
The renewed attention being paid to the study of KYNA homeostasis is justified by the discovery of selective and potent inhibitors of kynurenine aminotransferase II, which is considered the main enzyme responsible for KYNA synthesis in the mammalian brain . This wealth of knowledge will continue to foster the identification and rational design of brain penetrant small molecules to attenuate KYNA synthesis .
特性
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kynurenine sulfate | |
CAS RN |
16055-80-4 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KYNURENINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



